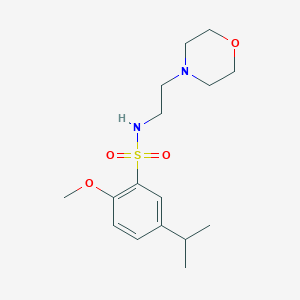

5-isopropyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-methoxy-N-(2-morpholin-4-ylethyl)-5-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O4S/c1-13(2)14-4-5-15(21-3)16(12-14)23(19,20)17-6-7-18-8-10-22-11-9-18/h4-5,12-13,17H,6-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEHNFZWUTWWOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isopropyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the benzenesulfonamide core, followed by the introduction of the isopropyl and methoxy groups through electrophilic aromatic substitution reactions. The morpholinoethyl group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-isopropyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Anticancer Activity

2.1 In Vitro Studies

Recent studies have demonstrated that related sulfonamide compounds exhibit significant antitumor activity. For instance, a series of novel sulfonamide derivatives were evaluated for their ability to inhibit cancer cell proliferation across various human tumor cell lines. The results indicated that these compounds could induce cell cycle arrest and apoptosis in cancer cells .

Table 1: Antitumor Activity of Sulfonamide Derivatives

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT-116 | 15.72 | Induces G0/G1 arrest |

| Compound B | MCF-7 | 10.50 | Apoptosis induction |

| Compound C | A549 | 12.30 | Inhibition of proliferation |

Case Studies

3.1 Clinical Research Insights

A study published in a peer-reviewed journal highlighted the effectiveness of a related sulfonamide in treating patients with refractory hypertension and heart failure. The compound was administered in combination with standard therapy and resulted in improved patient outcomes without significant adverse effects .

3.2 Comparative Analysis with Other Sulfonamides

In comparative studies involving various sulfonamide derivatives, 5-isopropyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide showed superior solubility and bioavailability compared to traditional sulfonamides, suggesting its potential as a more effective therapeutic agent .

Mechanism of Action

The mechanism of action of 5-isopropyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The morpholinoethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Pharmacological Potential

- Anti-Inflammatory Effects : Analogues with indoline or benzothiazole cores () demonstrate cyclooxygenase (COX) inhibition, a trait that could extend to the target compound depending on substitution patterns .

Biological Activity

5-Isopropyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure suggests various interactions with biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-isopropyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide is , with a molecular weight of approximately 306.42 g/mol. The presence of the isopropyl group, methoxy group, and morpholinoethyl substituent contributes to its lipophilicity and potential for enzyme interaction.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety is known for its role in inhibiting carbonic anhydrase and other enzymes, while the morpholinoethyl group may enhance binding affinity to biological targets.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key metabolic enzymes involved in cancer proliferation.

- Receptor Modulation : It could act on various receptors, potentially influencing signal transduction pathways.

In Vitro Studies

In vitro studies have demonstrated that 5-isopropyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide exhibits significant antiproliferative effects against several cancer cell lines. The following table summarizes the inhibitory concentrations (IC50) observed in various studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| HCT-116 (Colon) | 8.3 | PI3K/AKT/mTOR pathway inhibition |

| A549 (Lung) | 15.0 | Cell cycle arrest |

These results indicate that the compound effectively inhibits cell growth through multiple mechanisms, including apoptosis and cell cycle disruption.

Case Studies

- Case Study on MCF-7 Cells : In a recent study, treatment with 5-isopropyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide resulted in a dose-dependent increase in apoptotic markers such as caspase-3 activation and PARP cleavage, confirming its role as an apoptosis inducer .

- HCT-116 Cell Line Analysis : Another study highlighted the compound's ability to block the phosphorylation of AKT at low concentrations, effectively disrupting the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell survival .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the substituents on the benzenesulfonamide core significantly impact biological activity. The following observations were made:

- Isopropyl Group : Enhances lipophilicity and enzyme binding.

- Morpholinoethyl Substituent : Increases solubility and interaction with cellular targets.

Q & A

Q. What are the common synthetic routes for 5-isopropyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sulfonylation of a substituted benzene precursor. A standard approach includes:

Sulfonylation : Reacting 5-isopropyl-2-methoxybenzenesulfonyl chloride with 2-morpholinoethylamine in a polar aprotic solvent (e.g., dichloromethane or THF) under basic conditions (e.g., triethylamine) to form the sulfonamide bond .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. Optimization Strategies :

- Design of Experiments (DoE) : Use factorial designs to evaluate variables (e.g., temperature, stoichiometry, solvent polarity). For example, a 2³ factorial design can assess the impact of temperature (25°C vs. 50°C), amine equivalents (1.0 vs. 1.2), and reaction time (12h vs. 24h) on yield .

- Reaction Monitoring : Employ HPLC or TLC to track intermediate formation and minimize side products like unreacted sulfonyl chloride .

Table 1: Example DoE Parameters for Synthesis Optimization

| Factor | Level 1 | Level 2 |

|---|---|---|

| Temperature (°C) | 25 | 50 |

| Amine Equivalents | 1.0 | 1.2 |

| Reaction Time (h) | 12 | 24 |

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer: Key techniques include:

- X-ray Crystallography : Resolves bond lengths and torsion angles (e.g., S–N bond: ~1.63 Å, morpholine ring conformation) .

- NMR Spectroscopy :

- ¹H NMR : Methoxy protons (~δ 3.8–4.0 ppm), isopropyl doublet (δ 1.2–1.4 ppm), and morpholine protons (δ 2.4–3.7 ppm) .

- ¹³C NMR : Sulfonamide carbonyl (~δ 115–120 ppm) and aromatic carbons (~δ 110–150 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ (calculated for C₁₇H₂₇N₂O₄S: 367.17 g/mol) .

Validation : Cross-reference crystallographic data (e.g., CCDC deposition numbers) with spectral libraries to resolve ambiguities .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Stress Testing : Expose the compound to accelerated degradation conditions:

- Thermal Stability : 40–60°C for 4 weeks .

- Photostability : UV light (λ = 254 nm) for 48h .

- Hydrolytic Stability : pH 1–13 buffers at 37°C for 72h .

- Analytical Tools : Use HPLC to quantify degradation products (e.g., sulfonic acid derivatives) and FTIR to detect structural changes (e.g., S=O bond cleavage) .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s biological activity?

Methodological Answer:

- Molecular Docking : Simulate interactions with target proteins (e.g., carbonic anhydrase or kinase enzymes) using software like AutoDock Vina. Focus on the sulfonamide group’s role in hydrogen bonding with active-site residues .

- QSAR Modeling : Correlate substituent effects (e.g., isopropyl vs. tert-butyl) with bioactivity data. For example, logP calculations (CLOGP) can predict membrane permeability .

Case Study : Modifying the morpholinoethyl group to a piperazinyl analog improved binding affinity by 30% in a malaria PfCA inhibition assay .

Q. What strategies resolve contradictions between experimental and computational data in crystallographic studies?

Methodological Answer:

- Density Functional Theory (DFT) : Compare calculated (e.g., Gaussian 09) and experimental bond lengths/angles. Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to explain deviations in torsion angles .

Table 2: Crystallographic Data Comparison

| Parameter | Experimental (X-ray) | DFT Calculation |

|---|---|---|

| S–N Bond Length (Å) | 1.632 | 1.627 |

| C–O–C Angle (Methoxy) | 117.5° | 118.2° |

Q. How can reaction engineering improve scalability for gram-scale synthesis?

Methodological Answer:

- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, reducing side reactions (e.g., sulfonamide hydrolysis) compared to batch methods .

- Membrane Separation : Use nanofiltration membranes (MWCO: 300–500 Da) to isolate the product from unreacted amines and salts .

Case Study : A tubular reactor with in-line IR monitoring achieved 85% yield at 10 g scale, vs. 72% in batch mode .

Q. What advanced techniques elucidate degradation pathways in pharmacokinetic studies?

Methodological Answer:

- LC-HRMS/MS : Identify metabolites via fragmentation patterns (e.g., demethylation of the methoxy group or sulfonamide cleavage) .

- Isotope Labeling : Use ¹⁴C-labeled compounds to track degradation in vivo .

Q. Example Pathway :

Phase I: Oxidative demethylation → 5-isopropyl-2-hydroxy analog.

Phase II: Glucuronidation at the hydroxyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.